6-Methylcyclohexane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups and one methyl group. This compound is part of the tricarboxylic acid family, which is known for its significant roles in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the oxidation of precursor compounds. One common method includes the oxidation of 6-methylcyclohexene derivatives using strong oxidizing agents under controlled conditions . The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The methyl group and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
6-Methylcyclohexane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness
6-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
650622-09-6 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
6-methylcyclohexane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
KOJJKPOPLGHOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.